GPR35 agonist 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H14N2O6 |

|---|---|

Molecular Weight |

318.28 g/mol |

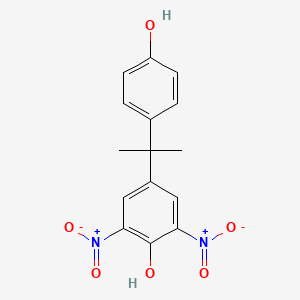

IUPAC Name |

4-[2-(4-hydroxyphenyl)propan-2-yl]-2,6-dinitrophenol |

InChI |

InChI=1S/C15H14N2O6/c1-15(2,9-3-5-11(18)6-4-9)10-7-12(16(20)21)14(19)13(8-10)17(22)23/h3-8,18-19H,1-2H3 |

InChI Key |

RMOCKJKLZTYVLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GPR35 Agonist 5

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the mechanism of action of GPR35 agonist 5 (3,5-Dinitro-bisphenol A), contextualized within the broader understanding of G protein-coupled receptor 35 (GPR35) signaling. It covers the primary signaling pathways, quantitative comparisons with other known agonists, and detailed experimental protocols for characterization.

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a therapeutic target for a multitude of pathologies, including inflammatory bowel disease (IBD), cardiovascular conditions, and metabolic disorders.[1] Its activation initiates a complex and dualistic signaling cascade involving both G protein-dependent and β-arrestin-mediated pathways.[1] This allows for a nuanced and context-dependent cellular response.

This technical guide focuses on this compound, also known as 3,5-Dinitro-bisphenol A. This compound has been identified as a weak agonist of GPR35 and has been observed to inhibit the growth of Chinese Hamster Ovary (CHO-S) cells by inducing cell cycle arrest at the G1/G0 phase. This document will delve into its mechanism of action, compare its efficacy with other well-characterized GPR35 agonists, and provide detailed methodologies for its study.

Core Signaling Pathways of GPR35

Activation of GPR35 by an agonist initiates two principal signaling arms, providing a platform for biased agonism where a ligand may preferentially activate one pathway over the other.[2]

G Protein-Dependent Signaling

GPR35 couples to multiple G protein families, primarily Gαi/o and Gα12/13.

-

Gα13 Activation: This is a central pathway for GPR35, leading to the activation of RhoA/Rho kinase signaling, which is crucial for regulating the actin cytoskeleton and cell motility.

-

Gαi/o Activation: Agonist binding can also activate the Gαi/o pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

β-Arrestin-Dependent Signaling

Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin-2 is recruited to the receptor. This interaction is a key event in receptor desensitization and internalization. Furthermore, β-arrestin acts as a scaffold for various signaling proteins, leading to G protein-independent signaling cascades, including the activation of extracellular signal-regulated kinase (ERK1/2).

Data Presentation: Quantitative Efficacy of GPR35 Agonists

The potency and efficacy of GPR35 agonists can vary significantly depending on the compound, the species ortholog of the receptor, and the assay format used. The following tables summarize available quantitative data for various GPR35 agonists to provide a comparative context for this compound.

Table 1: GPR35 Activation Efficacy

| Compound | Target | Assay Type | Cell Line | EC50 Value | Citation(s) |

|---|---|---|---|---|---|

| This compound (3,5-Dinitro-bisphenol A) | GPR35 | Not Specified | Not Specified | Weak Agonist (Specific EC50 not available) | |

| Zaprinast | Human GPR35 | β-arrestin Recruitment | HEK293 | ~840 nM | |

| Lodoxamide | Human GPR35a | β-arrestin Recruitment | HEK293 | 1.6 ± 0.4 nM | |

| GPR35 agonist 1 (Compound 50) | GPR35/CXCR8 | Not Specified | Not Specified | 5.8 nM | |

| GPR35 agonist 2 (Compound 11) | GPR35 | β-arrestin Assay | Not Specified | 26 nM | |

| GPR35 agonist 2 (Compound 11) | GPR35 | Ca2+ Release Assay | Not Specified | 3.2 nM | |

| Pamoic Acid | GPR35 | Not Specified | Not Specified | 79 nM | |

| YE120 | GPR35 | Not Specified | Not Specified | 32.5 nM | |

| Ellagic Acid | GPR35 | DMR Assay | HT-29 | 0.11 ± 0.02 µM |

| Ellagic Acid | GPR35 | Tango β-arrestin Assay | U2OS | 2.96 ± 0.21 µM | |

Note: EC50 values are highly dependent on the specific assay system and cell line used. The data presented here are for comparative purposes.

Table 2: Cell Cycle Arrest Efficacy

| Compound | Effect | Cell Line | IC50 Value | Citation(s) |

|---|---|---|---|---|

| This compound (3,5-Dinitro-bisphenol A) | G1/G0 Arrest | CHO-S | Not Available |

| Bisphenol A (related compound) | G1 Arrest | LNCaP (prostate cancer) | Effective at 50-100 µM | |

Note: The lack of a specific EC50 value for this compound's GPR35 agonism and an IC50 for its cell cycle effects highlights a gap in the current understanding and necessitates further quantitative studies.

Mandatory Visualization

GPR35 Signaling Pathways

Caption: GPR35 agonist-induced signaling pathways.

Experimental Workflow for GPR35 Agonist Characterization

Caption: Workflow for GPR35 Agonist Characterization.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are protocols for key experiments used to characterize GPR35 agonists.

β-Arrestin Recruitment Assay (PathHunter® Protocol)

This assay quantifies the interaction between GPR35 and β-arrestin upon agonist stimulation using an enzyme fragment complementation (EFC) technology.

-

Materials:

-

PathHunter® CHO-K1 GPR35 β-Arrestin cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Test compounds (e.g., this compound)

-

PathHunter® Detection Reagents

-

96-well or 384-well white, solid-bottom assay plates

-

-

Protocol:

-

Cell Plating: Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells. Harvest and resuspend cells at a concentration of 250,000 cells/mL. Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well). Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

Compound Addition: Prepare serial dilutions of test compounds. Add 5 µL of the diluted compounds to the respective wells of the cell plate.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection: Prepare the PathHunter® detection reagent according to the manufacturer's instructions. Add 12.5 µL of the detection reagent to each well.

-

Signal Measurement: Incubate the plate at room temperature for 60 minutes in the dark. Measure the chemiluminescent signal using a standard plate reader.

-

Data Analysis: Normalize the data to a vehicle control and plot against the compound concentration. Calculate the EC50 value using a non-linear regression model.

-

β-Arrestin Recruitment Assay (Tango™ GPCR-bla U2OS Protocol)

This assay utilizes a β-lactamase reporter gene to quantify the GPR35-β-arrestin interaction.

-

Materials:

-

Tango™ GPR35-bla U2OS cells

-

Assay Medium

-

Test compounds

-

LiveBLAzer™-FRET B/G Substrate

-

384-well black, clear-bottom assay plates

-

-

Protocol:

-

Cell Plating: Harvest and resuspend Tango™ cells in Assay Medium to a density of 312,500 cells/mL. Add 32 µL of the cell suspension to each well of a 384-well plate (10,000 cells/well). Incubate for 16-20 hours at 37°C in a 5% CO2 incubator.

-

Compound Addition: Prepare 5X stocks of test compounds in Assay Medium. Add 8 µL of the 5X compound stocks to the respective wells.

-

Incubation: Incubate the plate for 5 hours at 37°C in a 5% CO2 incubator.

-

Substrate Loading: Prepare the 6X LiveBLAzer™-FRET B/G Substrate mixture. Add 8 µL of the substrate mixture to each well.

-

Signal Measurement: Incubate the plate at room temperature for 2 hours in the dark. Measure fluorescence emission at 460 nm and 530 nm. Calculate the emission ratio (460/530) to determine β-lactamase activity.

-

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a test compound.

-

Materials:

-

CHO-S cells

-

Appropriate growth medium

-

Test compound (3,5-Dinitro-bisphenol A)

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

DNA-binding fluorescent dye (e.g., propidium iodide)

-

RNase A

-

-

Protocol:

-

Cell Culture and Treatment: Culture CHO-S cells and seed at a defined density. Treat cells with various concentrations of 3,5-Dinitro-bisphenol A or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol.

-

Cell Staining: Wash fixed cells with PBS and then incubate with a solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring data for 10,000-20,000 events. The fluorescence intensity of the dye is proportional to the DNA content.

-

Data Analysis: Analyze the resulting DNA content histograms using cell cycle analysis software. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G0/G1 population indicates a G1/G0 phase arrest.

-

Conclusion

This compound (3,5-Dinitro-bisphenol A) presents an interesting case as a weak GPR35 agonist with a distinct biological activity of inducing G1/G0 cell cycle arrest. While its potency at GPR35 appears to be low compared to other synthetic agonists like Lodoxamide, its effect on cell proliferation warrants further investigation. The signaling mechanisms of GPR35 are complex, involving both G protein and β-arrestin pathways, which offers the potential for developing biased agonists with specific therapeutic effects. The lack of comprehensive quantitative data for this compound underscores the need for further studies to fully elucidate its pharmacological profile and mechanism of action. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct these investigations and to advance the understanding of GPR35 as a therapeutic target.

References

A Technical Guide to the Discovery and Synthesis of GPR35 Agonists

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of agonists for G protein-coupled receptor 35 (GPR35), a promising therapeutic target implicated in inflammation, metabolic disorders, and pain.[1] The term "GPR35 agonist 5" does not refer to a single, universally recognized compound in scientific literature; rather, various publications have assigned the number "5" to different molecules within their specific studies, which can be agonists, antagonists, or synthetic intermediates. This guide will therefore focus on the general principles and methodologies for identifying and developing novel GPR35 agonists, drawing upon diverse examples from published research.

GPR35 Signaling Pathways

GPR35 is an orphan receptor that couples to multiple G protein families, primarily Gαi/o and Gα12/13, initiating diverse downstream signaling cascades.[1] Upon agonist binding, GPR35 can also trigger G protein-independent signaling by recruiting β-arrestins, which mediate receptor desensitization, internalization, and scaffolding for other signaling proteins like those in the ERK1/2 pathway.[2] The receptor's activation has been linked to the modulation of key inflammatory pathways, including MAPK and NF-κB.[2] Furthermore, GPR35 interacts with the Na/K-ATPase, influencing ion homeostasis and Src kinase signaling.[2]

References

The Role of GPR35 in Inflammatory Bowel Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant attention as a potential therapeutic target for inflammatory bowel disease (IBD). Its high expression in the gastrointestinal tract and on various immune cells, coupled with genetic links to IBD susceptibility, places it at a critical nexus of intestinal homeostasis and inflammation.[1][2][3] However, its role is complex, with studies demonstrating both pro- and anti-inflammatory functions depending on the cellular context, ligand, and specific disease model.[4][5] This technical guide provides an in-depth examination of GPR35's function in IBD, detailing its signaling pathways, the quantitative outcomes from key experimental models, and the methodologies used to elucidate its role.

Introduction to GPR35

GPR35 is a class A rhodopsin-like G protein-coupled receptor (GPCR) first identified in 1998. It is located on human chromosome 2q37.3 and can be alternatively spliced into two isoforms, GPR35a and GPR35b. While initially classified as an orphan receptor, several endogenous and synthetic ligands have since been identified. Genome-wide association studies (GWAS) have linked single nucleotide polymorphisms (SNPs) in the GPR35 gene to an increased risk for IBD, specifically ulcerative colitis (UC) and Crohn's disease (CD), solidifying its importance in intestinal pathophysiology. The receptor is highly expressed in the colon and small intestine, as well as in immune cells such as monocytes, macrophages, T cells, and dendritic cells, suggesting a pivotal role in regulating gut immunity and inflammation.

GPR35 Signaling Pathways

GPR35 activation initiates a complex network of intracellular signaling cascades through both G protein-dependent and -independent mechanisms. Its signaling is often biased, with different ligands preferentially activating specific pathways.

G Protein-Dependent Signaling:

-

Gαi/o: GPR35 can couple to inhibitory G proteins (Gαi/o), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

-

Gα12/13: Activation can also occur through Gα12/13, which engages downstream effectors like RhoA, influencing cytoskeletal dynamics and cell migration.

-

Downstream Effectors: These G protein pathways often converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is crucial for cell proliferation, migration, and mucosal repair.

G Protein-Independent Signaling (β-Arrestin):

-

Upon agonist binding, GPR35 can recruit β-arrestins (β-arrestin 1 and 2).

-

β-arrestins not only mediate receptor desensitization and internalization but also act as signaling scaffolds. They can initiate G protein-independent signaling, including the activation of ERK1/2, and can also interact with IκBα to suppress the pro-inflammatory NF-κB pathway, thereby exerting anti-inflammatory effects.

Interestingly, some ligands exhibit biased agonism. For example, kynurenic acid primarily activates G protein pathways with minimal β-arrestin recruitment, highlighting the complexity of GPR35 modulation.

The Dichotomous Role of GPR35 in IBD Pathophysiology

The literature presents a dual role for GPR35 in IBD, where its effects can be either protective or pathogenic, largely depending on the specific cell type and inflammatory context.

Protective Functions:

-

Epithelial Barrier Integrity: GPR35 plays a crucial role in maintaining the gut's epithelial barrier. Studies using GPR35 knockout (KO) mice show increased intestinal permeability under normal conditions and significantly exacerbated colitis upon challenge with dextran sulfate sodium (DSS). This is associated with decreased expression of key tight junction proteins, including Zonula occludens-1 (ZO-1), E-cadherin, and Claudin-1.

-

Mucosal Repair: GPR35 signaling promotes mucosal healing. Agonists like zaprinast and pamoic acid have been shown to accelerate wound repair in colonic epithelial cells by upregulating fibronectin expression and activating the ERK1/2 pathway.

-

Anti-Inflammatory Response: In certain contexts, GPR35 activation can be anti-inflammatory. This may be mediated by β-arrestin-dependent inhibition of NF-κB or by promoting the production of anti-inflammatory mediators.

Pro-Inflammatory Functions:

-

Immune Cell Activation: GPR35 is expressed on macrophages, where its activation can induce the production of pro-inflammatory cytokines like TNF. In some colitis models, macrophage-specific deletion of GPR35 led to reduced inflammation.

-

Disease Promotion in Specific Models: Contrary to the DSS model findings, some studies report that GPR35 KO mice are less susceptible to DSS-induced colitis, suggesting a pro-inflammatory role. These conflicting results may be due to differences in experimental protocols or the specific gut microbiota of the animal colonies. IBD-associated SNPs, such as T108M, have been shown to result in a hyperactive receptor, potentially promoting disease progression by enhancing GPR35 activity.

Quantitative Data from Experimental IBD Models

Studies using GPR35 knockout mice in the DSS-induced colitis model have provided critical quantitative data demonstrating its largely protective role.

Table 1: Disease Severity in DSS-Induced Colitis (GPR35+/+ vs. GPR35-/-)

| Parameter | GPR35+/+ (Wild-Type) with DSS | GPR35-/- (Knockout) with DSS | Key Finding | Reference |

|---|---|---|---|---|

| Body Weight Loss | ~10-15% loss | Profound loss, significantly greater than WT | Deletion of GPR35 worsens weight loss. | |

| Colon Length Reduction | ~21% reduction | ~35% reduction | GPR35 deletion leads to more severe colon shortening. |

| Histopathological Score | Moderate inflammation | Significantly higher score with extensive ulcerations, edema, and loss of crypts | Lack of GPR35 results in more severe colon damage. | |

Table 2: Gene and Protein Expression Changes in GPR35-/- Colon Mucosa (DSS Model)

| Molecule | Type | Change in GPR35-/- vs. GPR35+/+ | Implication | Reference |

|---|---|---|---|---|

| IL-1β, CXCL1, CXCL2, CCL2 | Pro-inflammatory Cytokines/Chemokines | Significant upregulation | GPR35 deficiency leads to a heightened inflammatory response. | |

| MMP1, MMP9, MMP12 | Tissue Remodeling Factors | Significant upregulation | Increased tissue degradation and remodeling in the absence of GPR35. | |

| Zonula occludens-1 (ZO-1) | Tight Junction Protein | Decreased expression | Impaired epithelial barrier function. | |

| E-cadherin | Adherens Junction Protein | Decreased expression | Weakened cell-cell adhesion and barrier integrity. |

| Claudin-1 | Tight Junction Protein | Decreased expression | Compromised epithelial barrier function. | |

Pharmacology of GPR35

The development of therapeutic agents targeting GPR35 is complicated by significant pharmacological differences between species (human, rat, mouse).

Table 3: Selected Ligands for GPR35

| Ligand | Type | Origin | Potency (Human EC50) | Notes | References |

|---|---|---|---|---|---|

| Kynurenic Acid (KYNA) | Endogenous Agonist | Tryptophan Metabolite | ~217 µM | A well-established but relatively low-potency ligand. | |

| Lysophosphatidic Acid (LPA) | Endogenous Agonist | Phospholipid | Not fully determined | Activates GPR35, possibly via Gi-mediated signaling. | |

| Zaprinast | Synthetic Agonist | PDE5 Inhibitor | ~1-5 µM | Commonly used reference agonist with similar potency across species. | |

| Pamoic Acid | Synthetic Agonist | Synthetic | ~1-10 µM | Shown to be protective in DSS colitis models. | |

| Lodoxamide | Synthetic Agonist | Mast Cell Stabilizer | High (nM range) | High potency for human/rat GPR35, but ~100-fold lower for mouse. | |

| ML-145 | Synthetic Antagonist | Synthetic | - | Higher binding for human GPR35 than rodent orthologues. |

| CID-2745687 | Synthetic Antagonist/Inverse Agonist | Synthetic | - | Effectively inhibits agonist activity at human GPR35. | |

Key Experimental Protocols

Reproducible and standardized protocols are essential for studying the role of GPR35 in IBD.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is the most common model used to investigate the protective role of GPR35.

-

Animal Model: GPR35 wild-type (GPR35+/+) and knockout (GPR35-/-) mice on a C57BL/6 background (6-8 weeks old) are used.

-

Induction: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days. A control group receives regular drinking water.

-

Disease Assessment:

-

Daily Monitoring: Body weight, stool consistency, and presence of blood are recorded daily to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: On day 7-8, mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus.

-

Histology: Distal colon segments are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Histological scoring is performed blindly to assess inflammation severity, ulceration, and crypt damage.

-

-

Tissue Analysis: Colon tissue is collected for qPCR and Western blot analysis.

Quantitative Real-Time PCR (qPCR)

Used to measure the mRNA expression of inflammatory mediators and other target genes.

-

RNA Extraction: Total RNA is isolated from frozen colon tissue using TRIzol reagent or a similar kit-based method.

-

cDNA Synthesis: Reverse transcription is performed using 1-2 µg of total RNA to synthesize complementary DNA (cDNA).

-

qPCR Reaction: The qPCR reaction is set up using a SYBR Green master mix, cDNA template, and specific forward and reverse primers for target genes (e.g., IL1B, CXCL1, TJP1 for ZO-1) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.

Western Blotting

Used to quantify the protein levels of tight junction components and signaling molecules.

-

Protein Extraction: Proteins are extracted from colon tissue using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies against target proteins (e.g., anti-ZO-1, anti-E-cadherin, anti-p-ERK1/2).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using software like ImageJ.

Genetic Variants of GPR35 in IBD

GWAS have identified several SNPs in the GPR35 locus that are associated with IBD susceptibility, providing a direct genetic link between the receptor and the disease.

Table 4: IBD-Associated GPR35 Genetic Variants

| SNP ID | Position (Chr2) | Allele Change | Associated Disease(s) | Functional Consequence | Reference(s) |

|---|---|---|---|---|---|

| rs3749171 | 241569692 | C > T | UC, CD, PSC | Missense mutation (Threonine to Methionine at position 108; T108M) in transmembrane domain III. May lead to a gain-of-function/hyperactive receptor. | |

| rs4676410 | 241563739 | G > A | UC, CD | Located in an intron; may affect gene regulation, transcription, or splicing. |

| rs3749172 | - | - | IBD | Associated with IBD risk; functional impact is under investigation. | |

PSC: Primary Sclerosing Cholangitis

Conclusion and Future Directions

GPR35 is a critical, albeit complex, player in the landscape of IBD. The balance of evidence suggests a predominantly protective role in the colonic epithelium, primarily through the maintenance of barrier integrity and promotion of mucosal repair. However, its activity in immune cells can contribute to inflammation, and hyperactive genetic variants may drive disease. This duality underscores the therapeutic challenge: should GPR35 be activated or inhibited?

The path forward for GPR35-targeted drug development in IBD requires a nuanced approach:

-

Cell-Type Specificity: Developing agonists that selectively target GPR35 on epithelial cells while avoiding activation on pro-inflammatory immune cells could be a promising strategy.

-

Biased Agonism: Designing biased agonists that preferentially activate protective pathways (e.g., β-arrestin-mediated anti-inflammatory signaling) over potentially detrimental ones could offer a more refined therapeutic effect.

-

Overcoming Species Differences: A significant hurdle is the poor translation of ligand pharmacology from rodent models to humans. The development of humanized mouse models expressing human GPR35 isoforms will be crucial for preclinical validation.

-

Personalized Medicine: The presence of IBD-associated SNPs like T108M suggests that patient stratification based on GPR35 genotype may be necessary, where antagonists might be beneficial for individuals with hyperactive receptor variants.

References

- 1. Disruption of GPR35 Exacerbates Dextran Sulfate Sodium-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 5. frontiersin.org [frontiersin.org]

GPR35 Signaling in Immune Cells: A Technical Guide for Researchers

An in-depth exploration of the G protein-coupled receptor 35 and its multifaceted roles in immunity, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of its signaling pathways, experimental evaluation, and quantitative data.

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest within the scientific community due to its emerging roles in a variety of physiological and pathological processes, particularly in the immune system.[1] Initially identified in 1998, GPR35 is highly expressed in immune cells and the gastrointestinal tract.[2][3] Its activation has been linked to both pro- and anti-inflammatory responses, making it a complex and intriguing target for therapeutic intervention in inflammatory diseases, autoimmune disorders, and cancer.[4][5] This technical guide provides a detailed overview of GPR35 signaling pathways in key immune cell populations, methodologies for its study, and a summary of quantitative data to aid in the design and interpretation of research in this field.

GPR35 Expression in Immune Cells

GPR35 expression is observed across a range of immune cells, with particularly high levels in monocytes (CD14+), neutrophils, various dendritic cell subsets, and invariant natural killer T (iNKT) cells. Its expression can be modulated by the cellular microenvironment; for instance, GPR35 is upregulated in neutrophils upon activation and mobilization to inflammatory sites. This differential expression underscores the context-dependent function of GPR35 in the immune response.

Core Signaling Pathways of GPR35

GPR35 activation initiates a cascade of intracellular events primarily through its coupling to heterotrimeric G proteins, namely the Gαi/o and Gα12/13 subfamilies, as well as through G protein-independent pathways mediated by β-arrestins. The specific pathway engaged can be influenced by the activating ligand, the cell type, and the physiological context, leading to a diverse array of cellular responses.

Gαi/o-Mediated Signaling

Upon agonist binding, GPR35 can couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway has been observed in iNKT cells, where GPR35 activation by agonists like kynurenic acid and zaprinast leads to a pertussis toxin-sensitive reduction in IL-4 secretion.

Gα12/13-Mediated Signaling

Coupling of GPR35 to Gα12/13 proteins activates the RhoA signaling cascade. This pathway is crucial for regulating cytoskeletal rearrangements and is implicated in cellular migration. The activation of RhoA by GPR35 is a key mechanism driving the chemotactic responses of immune cells, such as neutrophils, towards inflammatory stimuli.

β-Arrestin-Mediated Signaling

Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), GPR35 recruits β-arrestins. This interaction not only mediates receptor desensitization and internalization but also initiates G protein-independent signaling cascades. β-arrestins can act as scaffolds for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) pathways like ERK1/2. The recruitment of β-arrestin-2 is a robust and measurable outcome of GPR35 activation and is frequently used in high-throughput screening assays.

GPR35 Signaling in Specific Immune Cells

The functional consequences of GPR35 activation are highly dependent on the immune cell type.

Neutrophils: In neutrophils, GPR35 plays a predominantly pro-inflammatory role by promoting their recruitment to sites of inflammation. The serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), released by platelets and mast cells, acts as a key chemoattractant for neutrophils through GPR35. This process is mediated by Gαi-dependent signaling and contributes to bacterial clearance.

Macrophages: The role of GPR35 in macrophages is more complex, exhibiting both pro- and anti-inflammatory functions. Activation by kynurenic acid can suppress NLRP3 inflammasome activation, suggesting an anti-inflammatory role. Conversely, GPR35 signaling in macrophages has also been shown to promote the production of pro-inflammatory cytokines like TNF. Furthermore, GPR35 can interact with the Na/K-ATPase, influencing macrophage metabolism and Src kinase activation.

Invariant Natural Killer T (iNKT) Cells: In iNKT cells, GPR35 activation has a distinct immunomodulatory effect. Agonist stimulation leads to a Gαi/o-dependent reduction in the secretion of the anti-inflammatory cytokine IL-4, without affecting IFN-γ production. This selective cytokine modulation suggests that GPR35 activation in iNKT cells can shift the immune response towards a more pro-inflammatory state.

Quantitative Data on GPR35 Ligand Interactions

The following tables summarize the available quantitative data for the potency and affinity of various endogenous and synthetic ligands for GPR35. It is important to note that these values can vary depending on the assay format, cell line, and species ortholog used.

Table 1: Potency (EC50/pEC50) of GPR35 Agonists

| Ligand | Cell Type/Assay System | Potency (EC50/pEC50) | Reference(s) |

| 5-Hydroxyindoleacetic acid (5-HIAA) | Mouse Neutrophil Migration | ~10 nM | |

| Kynurenic Acid | Rat GPR35 (Ca2+ mobilization) | 7.9 µM | |

| Kynurenic Acid | Human GPR35 (Ca2+ mobilization) | 39 µM | |

| Zaprinast | Rat GPR35 (Ca2+ mobilization) | 16 nM | |

| Zaprinast | Human GPR35 (Ca2+ mobilization) | 840 nM | |

| Pamoic Acid | Human GPR35 (β-arrestin-2 recruitment) | pEC50 = 7.28 |

Table 2: Affinity (Ki/Kd) and Inhibitory Potency (IC50/pIC50) of GPR35 Antagonists

| Ligand | Cell Type/Assay System | Affinity/Potency (Ki/IC50/pIC50) | Reference(s) |

| CID-2745687 | Human GPR35a/b | Ki ≈ 10-20 nM | |

| CID-2745687 | Human GPR35 (β-arrestin-2 recruitment) | pIC50 = 6.70 | |

| Fluorescent Probe | GPR35 | Kd = 3.9 nM |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of GPR35 signaling. Below are outlines for key experimental protocols.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay is a widely used method to quantify agonist-induced GPR35 activation. The PathHunter® (DiscoverX) technology is a common platform for this assay.

Principle: GPR35 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with the larger, complementary enzyme acceptor (EA) fragment of β-galactosidase. Upon agonist stimulation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. The reconstituted active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.

Methodology:

-

Cell Culture: Use a stable cell line co-expressing the GPR35-ProLink fusion protein and the β-arrestin-EA fusion protein (e.g., PathHunter® CHO-K1 GPR35 β-Arrestin cells). Culture cells in the recommended medium and conditions.

-

Cell Plating: Seed the cells into a 384-well white, solid-bottom assay plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of test compounds (agonists or antagonists) in an appropriate assay buffer.

-

Agonist Stimulation: For agonist testing, add the diluted compounds to the cells. For antagonist testing, pre-incubate the cells with the antagonist before adding a known GPR35 agonist at its EC80 concentration.

-

Incubation: Incubate the plate at 37°C for 90 minutes.

-

Detection: Add the detection reagent containing the chemiluminescent substrate.

-

Signal Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescence using a plate reader.

-

Data Analysis: Plot the relative light units (RLU) against the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 or IC50 values.

Calcium Flux Assay

This assay measures the ability of GPR35 to mobilize intracellular calcium, a downstream event of Gαq/11 or potentially other G protein signaling pathways.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon GPR35 activation and subsequent intracellular calcium release, the dye binds to calcium, resulting in a significant increase in its fluorescence intensity. This change in fluorescence is monitored in real-time using a fluorescence plate reader.

Methodology:

-

Cell Culture: Culture cells endogenously or transiently expressing GPR35 (e.g., HEK293 cells) in a suitable medium.

-

Cell Plating: Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C.

-

Compound Preparation: Prepare dilutions of test compounds in the assay buffer.

-

Fluorescence Measurement: Place the cell plate in a fluorescence kinetic plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading.

-

Agonist Addition: The instrument adds the test compounds to the wells, and fluorescence is continuously monitored to detect a rapid increase in intracellular calcium.

-

Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against the compound concentration to determine EC50 values.

Chemotaxis Assay (Transwell Migration)

This assay assesses the ability of GPR35 ligands to induce the directed migration of immune cells.

Principle: A two-chamber system (e.g., Transwell plate) is used, separated by a microporous membrane. Immune cells are placed in the upper chamber, and the chemoattractant (GPR35 ligand) is placed in the lower chamber. If the ligand is a chemoattractant, the cells will migrate through the pores of the membrane towards the higher concentration of the ligand in the lower chamber.

Methodology:

-

Cell Preparation: Isolate primary immune cells (e.g., neutrophils or macrophages) or use an appropriate immune cell line. Resuspend the cells in a serum-free or low-serum medium.

-

Assay Setup: Place the Transwell inserts into the wells of a companion plate. Add the chemoattractant (e.g., 5-HIAA for neutrophils) to the lower chamber.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a duration appropriate for the cell type (e.g., 1-3 hours for neutrophils, longer for macrophages) at 37°C in a humidified incubator.

-

Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet or a fluorescent dye).

-

Data Analysis: Elute the stain and measure the absorbance or fluorescence, or count the number of migrated cells in representative fields under a microscope. Compare the migration in response to the GPR35 ligand to a negative control (medium alone).

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core GPR35 signaling pathways and experimental workflows.

GPR35 Signaling Pathways in Immune Cells

Experimental Workflow for β-Arrestin Recruitment Assay

Experimental Workflow for Chemotaxis Assay

Conclusion

GPR35 is a critical regulator of immune cell function, with its signaling pathways contributing to a wide range of inflammatory and immunomodulatory responses. The complexity of its signaling, involving multiple G protein-dependent and -independent pathways, and its differential effects in various immune cell types, highlight the need for a thorough and multifaceted experimental approach. This technical guide provides a foundational understanding of GPR35 signaling in immune cells, offering detailed protocols and quantitative data to support further research into this promising therapeutic target. As our understanding of GPR35 continues to evolve, it holds the potential for the development of novel therapies for a host of immune-related diseases.

References

- 1. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of functional GPR35 in human iNKT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 5. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Ligands for the GPR35 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of conditions, including inflammatory bowel disease, cancer, and cardiovascular disorders.[1][2] Despite its discovery over two decades ago, the deorphanization of GPR35 has been complex, with several endogenous molecules proposed as candidate ligands.[1][3] This technical guide provides a comprehensive overview of the current understanding of endogenous ligands for GPR35, their signaling pathways, and the experimental methodologies used for their characterization. The information is tailored for researchers, scientists, and drug development professionals working to unravel the physiological roles of GPR35 and explore its therapeutic potential.

Putative Endogenous Ligands for GPR35

While GPR35 is still officially considered an orphan receptor, several endogenous molecules have been identified as potential agonists.[4] However, the physiological relevance of some of these ligands remains a subject of debate due to low potency or significant species-specific differences in activity. The most prominent proposed endogenous ligands are detailed below.

Kynurenic Acid (KYNA)

Kynurenic acid, a metabolite of the tryptophan pathway, was one of the first endogenous ligands to be proposed for GPR35. It is present in various tissues, including the gastrointestinal tract and the immune system, where GPR35 is also highly expressed. However, the affinity of KYNA for GPR35 is in the low micromolar range, and its potency varies significantly across species, being considerably higher in rodents than in humans. This has led to questions about its role as a true physiological ligand in humans.

Lysophosphatidic Acid (LPA)

Lysophosphatidic acid, a bioactive phospholipid, has also been suggested as an endogenous ligand for GPR35. Specifically, 2-acyl LPA species have been shown to induce GPR35-dependent signaling. This is supported by the homology of GPR35 to other LPA receptors. LPA has been shown to signal through GPR35 in macrophages to maintain intestinal homeostasis.

Chemokine (C-X-C motif) Ligand 17 (CXCL17)

CXCL17, a mucosal chemokine, has been identified as a potential high-affinity ligand for GPR35, leading to the proposal of renaming GPR35 to CXCR8. However, this finding is controversial, with other studies failing to replicate CXCL17-induced GPR35 activation in various assay systems. These conflicting reports highlight the need for further investigation to clarify the relationship between CXCL17 and GPR35.

5-Hydroxyindoleacetic Acid (5-HIAA)

More recently, 5-hydroxyindoleacetic acid, a major metabolite of serotonin, has been identified as a potent endogenous ligand for GPR35. 5-HIAA is produced by platelets and mast cells and has been shown to promote the recruitment of GPR35-expressing neutrophils to sites of inflammation. The discovery of 5-HIAA as a GPR35 ligand provides a new avenue for understanding the receptor's role in immune responses.

Quantitative Data on Endogenous Ligand Activity

The potency of proposed endogenous ligands for GPR35 varies depending on the species and the assay used. The following tables summarize the available quantitative data (EC50 values) for the activation of human and rat GPR35 by these ligands in different functional assays.

Table 1: Potency (EC50) of Endogenous Ligands at Human GPR35

| Ligand | Assay Type | Reported EC50 (µM) |

| Kynurenic Acid | β-arrestin Recruitment | >100 |

| Kynurenic Acid | Calcium Mobilization | 217 |

| Lysophosphatidic Acid | Calcium Mobilization | Not explicitly stated for human GPR35, but 2-oleoyl LPA showed significant response |

| CXCL17 | Calcium Mobilization | ~0.1 (Controversial) |

| 5-HIAA | Receptor Internalization | Dose-dependent internalization observed |

Table 2: Potency (EC50) of Endogenous Ligands at Rat GPR35

| Ligand | Assay Type | Reported EC50 (µM) |

| Kynurenic Acid | β-arrestin Recruitment | 66 |

| Lysophosphatidic Acid | Calcium Mobilization | Not explicitly stated |

| CXCL17 | Not reported | - |

| 5-HIAA | Receptor Internalization | Dose-dependent internalization observed |

GPR35 Signaling Pathways

Upon activation by an agonist, GPR35 can couple to several heterotrimeric G proteins, primarily Gαi/o and Gα12/13, to initiate downstream signaling cascades. The receptor can also signal independently of G proteins through the recruitment of β-arrestin.

G Protein-Dependent Signaling

-

Gαi/o Pathway: Coupling to Gαi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gα12/13 Pathway: Activation of Gα12/13 stimulates the RhoA signaling cascade, which plays a crucial role in regulating the actin cytoskeleton, cell migration, and proliferation.

-

Calcium Mobilization: GPR35 activation can also lead to an increase in intracellular calcium concentrations, likely through Gαq-mediated activation of phospholipase C, although the precise G protein linkage can be cell-type dependent.

G Protein-Independent Signaling (β-Arrestin Pathway)

Agonist binding to GPR35 promotes its phosphorylation by G protein-coupled receptor kinases (GRKs), creating a binding site for β-arrestin-2. The recruitment of β-arrestin not only leads to receptor desensitization and internalization but also initiates G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) pathway.

Below are diagrams illustrating the key signaling pathways activated by GPR35.

Caption: GPR35 Signaling Pathways.

Experimental Protocols

Characterizing the interaction of endogenous ligands with GPR35 requires a variety of in vitro functional assays. Below are detailed methodologies for three key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, typically mediated by Gαq or Gαi/o (via βγ subunits) signaling pathways.

Materials:

-

HEK293 cells stably or transiently expressing GPR35.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

Test ligands (e.g., kynurenic acid, LPA).

-

96- or 384-well black, clear-bottom assay plates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed GPR35-expressing HEK293 cells into black, clear-bottom assay plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

-

Remove the culture medium from the cells and add the dye loading buffer to each well.

-

Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

-

Ligand Preparation: Prepare serial dilutions of the test ligands in assay buffer at 2x the final desired concentration.

-

Assay Measurement:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Measure the baseline fluorescence for a set period.

-

Use the automated injector to add the 2x ligand solutions to the wells.

-

Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Subtract the baseline fluorescence from the peak response.

-

Plot the change in fluorescence against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Caption: Calcium Mobilization Assay Workflow.

β-Arrestin Recruitment Assay

This assay directly measures the interaction between GPR35 and β-arrestin-2 upon agonist stimulation, providing a readout for receptor activation that is independent of G protein coupling. The PathHunter® assay from DiscoverX is a commonly used platform for this purpose.

Materials:

-

PathHunter® CHO-K1 GPR35 β-Arrestin cells (or a similar cell line).

-

Cell culture medium and supplements.

-

Assay buffer.

-

Test ligands.

-

PathHunter® detection reagents.

-

White, solid-bottom assay plates.

-

Luminescence plate reader.

Procedure:

-

Cell Plating: Seed the PathHunter® GPR35 cells into white, solid-bottom assay plates and incubate overnight.

-

Ligand Preparation: Prepare serial dilutions of the test ligands in assay buffer.

-

Ligand Addition: Add the diluted ligands to the respective wells of the cell plate.

-

Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

-

Detection:

-

Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

-

Add the detection reagent to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

Measurement: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis:

-

Plot the luminescence signal against the ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

-

Caption: β-Arrestin Recruitment Assay Workflow.

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It provides a direct measure of G protein activation and is particularly useful for Gαi/o-coupled receptors.

Materials:

-

Cell membranes prepared from cells expressing GPR35.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

[³⁵S]GTPγS.

-

GDP.

-

Test ligands.

-

Scintillation vials and scintillation fluid.

-

Glass fiber filter mats.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the GPR35-expressing cell membranes, GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent), and the test ligand at various concentrations in assay buffer.

-

Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.

-

-

Measurement:

-

Place the filter mats into scintillation vials with scintillation fluid.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding (measured in the absence of membranes or presence of excess unlabeled GTPγS) from all values.

-

Plot the specific binding against the ligand concentration and fit the data to determine the EC50 and Emax values.

-

Conclusion

The identification and characterization of endogenous ligands for GPR35 are crucial for understanding its physiological functions and for the development of novel therapeutics. While several candidate ligands have been proposed, the field is still evolving, with ongoing research aimed at definitively identifying the true endogenous agonist(s) and elucidating the complexities of GPR35 signaling. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this important receptor. The continued application of robust pharmacological assays will be essential for validating these ligands and for screening new chemical entities that can modulate GPR35 activity for therapeutic benefit.

References

- 1. Recent advances in GPR35 pharmacology; 5-HIAA serotonin metabolite becomes a ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for the Existence of a CXCL17 Receptor Distinct from GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

GPR35 Expression in the Gastrointestinal Tract: A Technical Guide for Researchers

Executive Summary

G protein-coupled receptor 35 (GPR35) is a class A, rhodopsin-like GPCR that has garnered significant attention as a potential therapeutic target, particularly for inflammatory and gastrointestinal diseases.[1][2] Initially identified as an orphan receptor, its high expression in the gastrointestinal (GI) tract and on various immune cells has spurred investigation into its physiological roles.[3][4][5] Genome-wide association studies have linked single nucleotide polymorphisms (SNPs) in the GPR35 gene to an increased risk for inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease. While it officially remains an orphan receptor, several endogenous molecules, such as the tryptophan metabolite kynurenic acid (KYNA) and the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), have been identified as potential ligands. This technical guide provides a comprehensive overview of GPR35 expression in the gastrointestinal tract, detailed experimental protocols for its detection, and an analysis of its complex signaling pathways.

GPR35 Expression Profile in the Gastrointestinal Tract

GPR35 is predominantly expressed in the lower gastrointestinal tract, with the highest concentrations found in the colon and small intestine. Its expression is not uniform and is localized to specific cell types, playing a critical role in intestinal homeostasis, mucosal repair, and immune modulation.

Tissue and Cellular Distribution

Studies in both human and rodent models confirm significant GPR35 expression in the stomach, duodenum, small intestine (ileum and jejunum), and colon (cecum, sigmoid, and transverse colon). Within these tissues, GPR35 is found in:

-

Colonic Epithelial Cells (CECs): GPR35 is highly expressed in the epithelial lining of the colon, particularly in the crypt enterocytes. This localization is crucial for its role in maintaining the gut barrier and mediating responses to gut microbiota.

-

Goblet Cells: GPR35 signaling is implicated in goblet cell function and mucus production, which is essential for the integrity of the mucosal barrier.

-

Immune Cells: A variety of immune cells within the lamina propria and Peyer's patches express GPR35, including macrophages, dendritic cells (specifically CD103+CD11b− clusters), monocytes, and neutrophils. This dual expression in both epithelial and immune cells highlights its importance as a link between the gut microbiome, metabolism, and the host immune system.

Quantitative Expression Data Summary

The following table summarizes the relative expression levels of GPR35 across different regions and conditions within the gastrointestinal tract based on published literature.

| Tissue/Cell Type | Species | Method | Key Findings | Reference(s) |

| Small Intestine | Rat, Human, Mouse | mRNA Analysis | Abundant/High Expression | |

| Colon | Human, Mouse | mRNA Analysis, IHC | Highest Expression in GI Tract; Predominantly in Epithelial Cells | |

| Stomach | Rat, Human | mRNA Analysis | Lower Expression Compared to Intestine/Colon | |

| Rectum | Human, Mouse | mRNA Analysis | High Expression | |

| Colorectal Cancer (CRC) Tissue | Human | qRT-PCR | Significantly higher GPR35 mRNA expression compared to healthy margin tissue. Expression correlates with higher tumor grade and stage. | |

| Colon (DSS-Induced Colitis) | Mouse | Western Blot, IHC | GPR35 expression is upregulated during inflammation. | |

| Lamina Propria Immune Cells | Mouse | Single-cell RNA-seq | Most common in dendritic cells (CD103+CD11b−) and macrophage clusters. |

GPR35 Signaling Pathways in the Gut

GPR35 signaling is complex and context-dependent, exhibiting both pro- and anti-inflammatory effects. Its activation can trigger multiple downstream cascades through coupling with different G proteins and the recruitment of β-arrestins.

G Protein-Coupled Signaling

Upon agonist binding, GPR35 couples to several G protein families:

-

Gαi/o: This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is often associated with anti-inflammatory effects and is sensitive to pertussis toxin.

-

Gα12/13: Activation of Gα12/13 initiates Rho protein signal transduction, which is involved in cytoskeleton organization and cell migration.

-

Gαq: This pathway involves the activation of phospholipase C (PLCβ), leading to an increase in intracellular calcium, which can subsequently activate Src and ERK.

β-Arrestin-Mediated Signaling

GPR35 activation also leads to the recruitment of β-arrestin-2. This interaction not only mediates receptor desensitization and internalization but also acts as a scaffold for G protein-independent signaling, notably the activation of the Extracellular signal-regulated kinase (ERK1/2) pathway. ERK1/2 activation is critical for promoting cell migration and proliferation, which are essential for mucosal wound healing in the colon.

Functional Outcomes

-

Mucosal Repair: GPR35 agonists promote the migration of colonic epithelial cells to repair wounds, a process mediated by ERK1/2 activation and increased expression of fibronectin and its receptor, integrin α5.

-

Inflammation Modulation: The role of GPR35 in inflammation is dual. In intestinal epithelial cells, its activation is largely protective and promotes repair. However, in certain immune cells like macrophages, GPR35 signaling can be pro-inflammatory, leading to the production of cytokines like TNF.

Signaling Pathway Diagram

Caption: GPR35 signaling pathways in gastrointestinal cells.

Key Experimental Protocols

Accurate assessment of GPR35 expression is fundamental to understanding its function. Below are detailed protocols for common molecular biology techniques.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for GPR35 mRNA

This protocol is for quantifying GPR35 mRNA expression in tissue biopsies or isolated cells.

1. Materials & Reagents:

-

Tissue samples (e.g., colorectal tumor and adjacent healthy tissue) stored at -80°C.

-

RNA isolation kit (e.g., TRIzol reagent or column-based kit).

-

Spectrophotometer (e.g., NanoDrop).

-

High-Capacity cDNA Reverse Transcription Kit.

-

TaqMan Gene Expression Master Mix.

-

TaqMan Gene Expression Assays for human GPR35 (e.g., Hs00271114_s1) and an endogenous control like HPRT1 (e.g., Hs02800695_m1).

-

qRT-PCR instrument.

2. RNA Isolation:

-

Homogenize ~30-50 mg of frozen tissue in 1 mL of TRIzol reagent.

-

Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.

-

Assess RNA quantity and purity (A260/A280 ratio should be ~1.8-2.0).

3. cDNA Synthesis:

-

Prepare a reverse transcription master mix according to the kit's protocol.

-

Use 300-1000 ng of total RNA per 20 µL reaction.

-

Perform reverse transcription using a thermal cycler with the following typical parameters: 25°C for 10 min, 37-50°C for 15-120 min, 85°C for 5 min, then hold at 4°C.

4. qRT-PCR Reaction:

-

Prepare a 20 µL reaction mixture: 10 µL TaqMan Master Mix, 1 µL TaqMan Gene Expression Assay (20X), 1-2 µL cDNA, and nuclease-free water to volume.

-

Run samples in duplicate or triplicate.

-

Use a standard thermal cycling program: 50°C for 2 min, 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

5. Data Analysis:

-

Calculate the cycle threshold (Ct) for GPR35 and the endogenous control (e.g., HPRT1).

-

Determine the ΔCt (CtGPR35 - CtControl).

-

Calculate relative expression using the 2-ΔΔCt method, normalizing the target gene expression in a test sample to a calibrator sample (e.g., healthy tissue).

Protocol: Immunohistochemistry (IHC) for GPR35 Protein Localization

This protocol outlines the localization of GPR35 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Materials & Reagents:

-

FFPE tissue blocks (e.g., colon).

-

Microtome.

-

Xylene, ethanol series (100%, 95%, 70%).

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

-

Hydrogen peroxide (3%) for blocking endogenous peroxidases.

-

Blocking solution (e.g., 5% normal goat serum in PBS).

-

Primary antibody against GPR35.

-

Biotinylated secondary antibody.

-

Streptavidin-HRP conjugate.

-

DAB chromogen substrate.

-

Hematoxylin counterstain.

2. Slide Preparation:

-

Cut 4-5 µm sections from FFPE blocks and mount on charged slides.

-

Deparaffinize sections by incubating in xylene (2x 5 min).

-

Rehydrate through a graded ethanol series to water.

3. Antigen Retrieval:

-

Immerse slides in antigen retrieval solution and heat (e.g., using a pressure cooker or water bath at 95-100°C for 20-30 min).

-

Allow slides to cool to room temperature.

4. Staining Procedure:

-

Block endogenous peroxidase activity with 3% H₂O₂ for 10 min.

-

Wash with PBS.

-

Apply blocking solution for 1 hour at room temperature to prevent non-specific binding.

-

Incubate with the primary GPR35 antibody (diluted in blocking solution) overnight at 4°C.

-

Wash with PBS.

-

Incubate with the secondary antibody for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with streptavidin-HRP for 30-60 min.

-

Wash with PBS.

-

Apply DAB substrate until the desired brown color develops.

-

Rinse with distilled water.

5. Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 min.

-

"Blue" the sections in running tap water.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Coverslip using a permanent mounting medium.

6. Analysis:

-

Examine under a light microscope to assess the localization and intensity of GPR35 staining in different cellular compartments of the tissue.

Experimental Workflow Diagram

Caption: Experimental workflow for GPR35 mRNA analysis.

Conclusion and Future Directions

GPR35 is a highly relevant receptor in the gastrointestinal tract, with its expression concentrated in the colon and small intestine. Its localization in both epithelial and immune cells positions it as a critical mediator of gut homeostasis, inflammation, and mucosal healing. The dual nature of its signaling pathways—contributing to both pro-inflammatory and reparative processes—makes it a complex but promising therapeutic target. For drug development professionals, agonists that selectively promote the β-arrestin/ERK pathway could offer a novel strategy for treating IBD by enhancing mucosal repair without triggering broad inflammation. Future research should focus on elucidating the specific roles of different GPR35 isoforms, identifying its definitive endogenous ligand(s) in the gut, and developing biased agonists to selectively harness its therapeutic potential.

References

- 1. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of GPR35 Activation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant attention as a promising therapeutic target for a multitude of diseases.[1][2][3][4] Initially identified over two decades ago, its physiological and pathological roles are continually being elucidated.[5] GPR35 is predominantly expressed in immune cells, the gastrointestinal tract, and the central nervous system, suggesting its involvement in inflammatory, metabolic, and neurological processes. This technical guide provides an in-depth overview of the therapeutic potential of GPR35 activation, focusing on its core signaling pathways, quantitative ligand data, and detailed experimental protocols to facilitate further research and drug development in this area.

GPR35 Signaling Pathways

GPR35 activation initiates a cascade of intracellular signaling events through both G protein-dependent and -independent mechanisms. The receptor primarily couples to Gαi/o and Gα12/13 proteins, and also engages β-arrestin-2. These interactions lead to the modulation of various downstream effectors, influencing a wide range of cellular functions.

G Protein-Dependent Signaling

Upon agonist binding, GPR35 activates heterotrimeric G proteins, leading to distinct downstream effects:

-

Gαi/o Pathway: Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can subsequently impact the protein kinase A (PKA) signaling cascade and influence gene transcription.

-

Gα12/13 Pathway: Coupling to Gα12/13 activates the RhoA signaling pathway through Rho guanine nucleotide exchange factors (RhoGEFs). Activated RhoA plays a crucial role in regulating the actin cytoskeleton, cell migration, and proliferation.

β-Arrestin-Mediated Signaling

Agonist-induced phosphorylation of GPR35 by G protein-coupled receptor kinases (GRKs) facilitates the recruitment of β-arrestin-2. This interaction is not only pivotal for receptor desensitization and internalization but also initiates G protein-independent signaling cascades. β-arrestins can act as scaffolds, bringing together components of signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Therapeutic Potential of GPR35 Activation

The diverse signaling capabilities of GPR35 translate into a wide range of potential therapeutic applications across various disease areas.

Inflammatory Bowel Disease (IBD)

GPR35 is highly expressed in the gastrointestinal tract, and its activation has shown protective effects in preclinical models of colitis. Agonists of GPR35, such as pamoic acid, have been demonstrated to promote mucosal healing and reduce inflammation in dextran sulfate sodium (DSS)-induced colitis models in mice. Conversely, GPR35 knockout mice exhibit exacerbated colitis, suggesting a crucial role for the receptor in maintaining intestinal homeostasis.

Cancer

The role of GPR35 in cancer is complex and appears to be context-dependent. In some digestive tract cancers, such as colorectal cancer, GPR35 is overexpressed and its activation can promote angiogenesis in the tumor microenvironment. In this context, GPR35 antagonists are being explored as potential anti-cancer agents. However, in other cancer types, GPR35 activation has been linked to anti-proliferative effects.

Metabolic Disorders

GPR35 is expressed in metabolically active tissues and has been implicated in the regulation of glucose homeostasis and lipid metabolism. Activation of GPR35 has been shown to influence insulin secretion and glucose uptake, suggesting its potential as a target for type 2 diabetes.

Other Potential Indications

Preclinical studies have also suggested the therapeutic potential of modulating GPR35 activity in other conditions, including:

-

Pain: GPR35 agonists have demonstrated anti-nociceptive effects in animal models of inflammatory pain.

-

Cardiovascular Disease: GPR35 activation has been shown to be cardioprotective in models of ischemia-reperfusion injury.

Quantitative Data for GPR35 Ligands

The following tables summarize the potency of various GPR35 agonists and antagonists. It is important to note that potency values can vary depending on the assay format, cell line, and species ortholog used.

Table 1: Potency of GPR35 Agonists

| Compound | Species | Assay Type | EC50 / pEC50 | Reference(s) |

| Pamoic acid | Human | β-Arrestin Recruitment | 79 nM | |

| Pamoic acid | Human | ERK1/2 Activation | 65 nM | |

| Zaprinast | Rat | β-Arrestin Recruitment | pEC50: 7.8 | |

| Zaprinast | Human | β-Arrestin Recruitment | pEC50: 6.1 | |

| Kynurenic acid | Human | β-Arrestin Recruitment | pEC50: 3.9 - 4.4 | |

| Lodoxamide | Human | AP-TGF-α Shedding | pEC50: 9.0 | |

| GPR35 agonist 1 | Human | Not Specified | 5.8 nM | |

| GPR35 agonist 2 | Human | β-Arrestin Recruitment | 26 nM | |

| GPR35 agonist 2 | Human | Ca2+ Release | 3.2 nM | |

| YE120 | Not Specified | Not Specified | 32.5 nM |

Table 2: Potency of GPR35 Antagonists

| Compound | Species | Assay Type | IC50 / pKi | Reference(s) |

| CID-2745687 | Human | β-Arrestin Trafficking | pKi: 7.9 | |

| ML-145 | Human | Not Specified | 20.1 nM |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of GPR35 activation and its therapeutic potential.

In Vitro Assays

This assay quantifies the interaction between GPR35 and β-arrestin-2 upon agonist stimulation, providing a direct measure of receptor activation.

Materials:

-

PathHunter® CHO-K1 GPR35 β-Arrestin cells (DiscoverX)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Assay medium (e.g., HBSS)

-

GPR35 agonists and antagonists

-

PathHunter® detection reagents

-

White, clear-bottom 96-well or 384-well plates

-

Chemiluminescent plate reader

Procedure:

-

Cell Culture: Culture PathHunter® cells according to the manufacturer's instructions.

-

Cell Plating: On the day of the assay, harvest cells and resuspend them in the appropriate cell plating reagent. Dispense the cell suspension into the wells of the assay plate and incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of test compounds (agonists and antagonists) in assay medium.

-

Compound Addition: Add the diluted compounds to the respective wells of the cell plate. For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.

-

Incubation: Incubate the plate at 37°C for the recommended time (typically 60-90 minutes).

-

Detection: Prepare the PathHunter® detection reagent according to the manufacturer's instructions and add it to each well. Incubate the plate at room temperature for 60 minutes in the dark.

-

Data Acquisition: Measure the chemiluminescent signal using a standard plate reader.

This assay measures the phosphorylation of ERK1/2, a key downstream event in GPR35 signaling, to assess receptor activation.

Materials:

-

HEK-293 or other suitable cells expressing GPR35

-

Cell culture medium and serum-free medium

-

GPR35 agonists and antagonists

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer buffer, and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Transfection: Culture and transfect cells with the GPR35 expression vector.

-

Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 4-12 hours to reduce basal ERK phosphorylation.

-

Ligand Stimulation: Treat the cells with various concentrations of GPR35 agonists or antagonists for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate with the primary antibody for phospho-ERK1/2.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

In Vivo Models

This model is widely used to study IBD and evaluate the efficacy of potential therapeutics.

Materials:

-

C57BL/6 mice (or GPR35 knockout mice and wild-type littermates)

-

Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da

-

Sterile drinking water

-

GPR35 agonist or vehicle

Procedure:

-

Acclimatization: Acclimatize mice to the facility for at least one week.

-

Induction of Colitis:

-

Provide mice with 2-4% (w/v) DSS in their drinking water ad libitum for 5-7 consecutive days. A control group should receive regular sterile drinking water.

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

-

-

Therapeutic Intervention:

-

Administer the GPR35 agonist or vehicle daily via oral gavage or another appropriate route, starting from the first day of DSS administration.

-

-

Assessment of Colitis:

-

Calculate the Disease Activity Index (DAI) daily, which is a composite score of weight loss, stool consistency, and rectal bleeding.

-

At the end of the study (typically day 8-10), euthanize the mice.

-

Excise the colons and measure their length (colitis is associated with colon shortening).

-

Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.

-

This model is used to evaluate the effect of GPR35 modulation on tumor growth in vivo.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Colorectal cancer cell line (e.g., HT-29, HCT116)

-

Cell culture medium and PBS

-

Matrigel (optional)

-

GPR35 antagonist or vehicle

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation:

-

Culture colorectal cancer cells to 80% confluency.

-

Trypsinize, wash, and resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 50-100 µL. Keep the cells on ice until injection.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Inject the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

Therapeutic Intervention:

-

When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Administer the GPR35 antagonist or vehicle according to the desired dosing schedule and route of administration.

-

-

Endpoint:

-

Continue treatment and tumor monitoring until the tumors in the control group reach the maximum allowed size according to institutional guidelines.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, gene expression analysis).

-

Conclusion

GPR35 represents a compelling therapeutic target with the potential to address unmet medical needs in a variety of diseases, particularly in the realms of inflammatory and gastrointestinal disorders. The information and protocols provided in this technical guide are intended to equip researchers with the necessary tools and knowledge to further investigate the biology of GPR35 and accelerate the development of novel therapeutics targeting this receptor. Careful consideration of species-specific pharmacology and the complex, sometimes opposing, roles of GPR35 in different pathological contexts will be crucial for successful translation of these research efforts into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Colonoscopy-based colorectal cancer modeling in mice with CRISPR-Cas9 genome editing and organoid transplantation - PMC [pmc.ncbi.nlm.nih.gov]